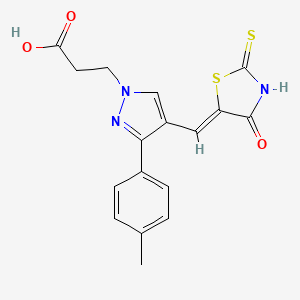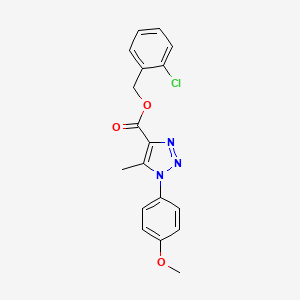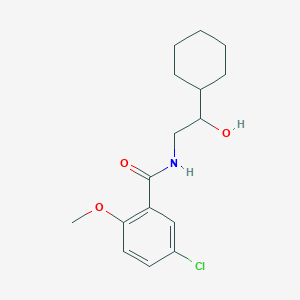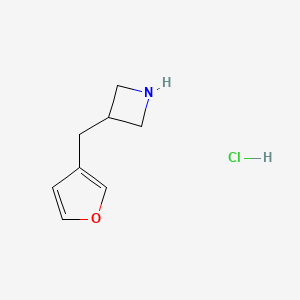
2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known as SU6656, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in the year 1999 by Sugen Inc. as a potent and selective inhibitor of Src family kinases. Since then, it has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology.
Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
- Research has explored the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, aiming to understand the mechanisms and regioselectivity in such reactions. The study found that the nitrogen in the ring has an inductive deactivating effect, influencing the bromination process in unsymmetrical dimethylpyridines (Thapa et al., 2014).
Applications in Light-Emitting Devices
- The BODIPY-based materials, including derivatives of benzenesulfonamide, have emerged as platforms for various applications such as sensors, organic thin-film transistors, organic photovoltaics, and particularly as active materials in organic light-emitting diodes (OLEDs). The review discusses structural design and synthesis for application in OLED devices, showcasing the potential of these compounds in optoelectronic applications (Squeo & Pasini, 2020).
Pharmacological Aspects
- The compound's interaction with serotonin 5-HT(6) receptors and its implications in the treatment of learning and memory disorders has been a significant area of study. The research highlights the discovery of various selective antagonists and their potential role in cognition enhancement, offering insight into the therapeutic applications of compounds interacting with serotonin receptors (Russell & Dias, 2002).
Environmental and Analytical Chemistry
- In the context of environmental and analytical chemistry, the focus has been on understanding the toxicology and biological effects of related compounds like acetamide, formamide, and their mono and dimethyl derivatives. This study provides an updated overview of the biological consequences of exposure to these chemicals, highlighting the need for detailed studies regarding the biology and environmental impact (Kennedy, 2001).
Bioactive Compounds and Health Benefits
- Research into 4,4-dimethyl phytosterols, structurally related to 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, reveals their crucial role in disease prevention. These studies highlight the benefits of 4,4-dimethyl phytosterols in endogenous cannabinoid systems and their potential in treating various diseases, emphasizing the importance of exploring these compounds in clinical trials (Zhang et al., 2019).
Propiedades
IUPAC Name |
2,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-4-7-23(18(2)14-17)30(27,28)24-16-22(26-10-12-29-13-11-26)19-5-6-21-20(15-19)8-9-25(21)3/h4-7,14-15,22,24H,8-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPQDQZGGYDTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)
![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)


![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)
![4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2501786.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)

